9(10H)-Acridinimine 10-methyl- chemical structure and properties
9(10H)-Acridinimine 10-methyl- chemical structure and properties
An In-depth Technical Guide to the 10-Methylacridine Core: Structure, Properties, and Applications of 9(10H)-Acridinone Derivatives
Preamble: Navigating the Acridine Landscape
To the esteemed researchers, scientists, and drug development professionals, this guide delves into the chemical intricacies of the 10-methylacridine scaffold. While the formal query specified "9(10H)-Acridinimine, 10-methyl-," a comprehensive survey of the scientific literature reveals this specific imine tautomer to be exceptionally rare and poorly characterized. In contrast, its oxygen-containing analogue, 10-methyl-9(10H)-acridinone (also known as N-methylacridone), is a well-documented, stable, and synthetically pivotal compound. It serves as the foundational precursor for a class of highly significant chemiluminescent probes and as a core structure in medicinal chemistry.
Therefore, exercising editorial control for maximum scientific utility, this guide will focus on the robust and versatile 10-methyl-9(10H)-acridinone. We will explore its fundamental properties, synthesis, and reactivity, with a particular emphasis on its conversion to the acridinium esters that are indispensable in modern bioanalytical assays. This approach ensures that the information provided is not only technically accurate but also immediately applicable to contemporary research and development challenges.
Part 1: Molecular Architecture and Physicochemical Profile
The structural foundation of 10-methyl-9(10H)-acridinone is a tricyclic aromatic system where a central pyridinone ring is flanked by two benzene rings. The nitrogen atom of the central ring is methylated at the 10-position, a key feature influencing its solubility and reactivity.
Caption: Chemical structure of 10-methyl-9(10H)-acridinone.
The physicochemical properties of this compound are critical for its handling, formulation, and application. The methyl group at the N-10 position enhances its solubility in organic solvents compared to the parent acridone.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO | [1][2] |
| Molecular Weight | 209.24 g/mol | [1][3] |
| CAS Number | 719-54-0 | [1][2] |
| Appearance | Light green to grey-green crystalline powder | [4] |
| Melting Point | 204-207 °C | [4] |
| Boiling Point | 361.3 °C at 760 mmHg | [4] |
| Solubility | Insoluble in water (1.9E-3 g/L) | [3] |
| LogP (octanol/water) | 2.692 (Calculated) | [5] |
| Ionization Energy | 7.53 ± 0.02 eV | [5] |
Part 2: Synthesis and Characterization Workflow
The synthesis of 10-methyl-9(10H)-acridinone is typically achieved through cyclization reactions followed by N-alkylation. A common and effective laboratory-scale synthesis involves the reaction of an N-substituted anthranilic acid derivative or the direct alkylation of acridone. An alternative route involves the condensation of methyl 2-aminobenzoate with a cyclic ketone followed by dehydrogenation and N-methylation.
Experimental Protocol: Synthesis via Dehydrogenation
This protocol describes the synthesis of 10-methylacridin-9(10H)-one from 10-methyl-1,10-dihydroacridin-9(2H)-one using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidizing agent.[6]
Step 1: Preparation of the Dihydroacridinone Intermediate
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The precursor, 10-methyl-1,10-dihydroacridin-9(2H)-one, can be synthesized via methods such as the reaction of lithiated methyl 2-aminobenzoate with benzynes.[6]
Step 2: Dehydrogenation to 10-methylacridin-9(10H)-one
-
Dissolve the dihydroacridin-9(2H)-one intermediate (1 mmol) in dichloromethane (CH₂Cl₂) (4 mL).
-
In a separate flask, prepare a suspension of DDQ (1 mmol, 0.23 g) in CH₂Cl₂ (5 mL).
-
Add the solution of the dihydroacridinone to the DDQ suspension.
-
Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by TLC.
-
Upon completion, pour the reaction mixture into a 10% aqueous sodium bicarbonate (NaHCO₃) solution to quench the reaction.
-
Separate the organic phase and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a minimum volume of CH₂Cl₂ and filter it through a plug of silica gel to remove impurities.
-
Evaporation of the solvent yields 10-methylacridin-9(10H)-one. The reported yield for this final step is quantitative.[6]
Caption: Workflow for the synthesis of 10-methyl-9(10H)-acridinone.
Characterization
The structural integrity of the synthesized 10-methyl-9(10H)-acridinone is confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are definitive for confirming the structure. The chemical shifts are influenced by the solvent, and detailed studies have been performed to assign all proton and carbon signals.[7]
-
Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak corresponding to its molecular weight (m/z ≈ 209.24).[2]
-
Melting Point Analysis: A sharp melting point consistent with the literature value (204-207 °C) indicates high purity.[4]
Part 3: Reactivity and the Gateway to Chemiluminescence
While 10-methyl-9(10H)-acridinone is stable, its true utility in diagnostics comes from its role as a precursor to chemiluminescent acridinium esters. The core reactivity involves the conversion of the acridinone to an acridinium salt, which can then be functionalized at the C9 position.
A key derivative is 10-methyl-9-(phenoxycarbonyl)acridinium . This acridinium ester, upon reaction with an oxidant like hydrogen peroxide (H₂O₂) under basic conditions, undergoes a series of reactions that lead to the formation of an electronically excited state of 10-methyl-9(10H)-acridinone.[8][9] The subsequent relaxation of this excited state to the ground state releases energy in the form of light, a phenomenon known as chemiluminescence.
The efficiency of this light emission is the result of a delicate competition between the desired nucleophilic attack by the hydroperoxide anion (OOH⁻) and an unproductive hydrolysis by hydroxide ions (OH⁻) at the C9 position.[9]
Caption: Simplified mechanism of acridinium ester chemiluminescence.
Part 4: Applications in Research and Drug Development
The unique properties of the 10-methylacridine scaffold have established its importance in both bioanalytical sciences and medicinal chemistry.
Bioanalytical Applications: Chemiluminescence Assays
Acridinium esters derived from 10-methyl-9(10H)-acridinone are premier labels for high-sensitivity immunoassays. Their high quantum yield, rapid light emission kinetics, and low background signal make them superior to many other labeling technologies. These assays are used extensively in clinical diagnostics for the detection of hormones, antigens, antibodies, and nucleic acids.[8]
Medicinal Chemistry and Drug Development
The planar, tricyclic structure of the acridine core is a privileged pharmacophore, meaning it is a molecular framework that frequently binds to biological targets.[10]
-
Anticancer Agents: Acridine derivatives have long been studied as anticancer drugs due to their ability to intercalate with DNA, effectively disrupting DNA replication and transcription in cancer cells.[11][12]
-
Enzyme Inhibition: The acridine scaffold is a versatile template for designing enzyme inhibitors. For example, derivatives of 9,10-dihydroacridines have been investigated as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease.[13]
-
Antimicrobial and Antiviral Activity: The acridine nucleus is a component of various compounds being explored for antimicrobial, antiviral, and antiparasitic properties.[12]
-
Fluorescent Probes: The inherent fluorescence of the acridine system allows for its use in developing probes for biomedical imaging and sensing applications.[12][14]
Conclusion
The 10-methyl-9(10H)-acridinone core, while structurally simple, is a cornerstone of significant chemical technologies. Its robust synthesis and well-defined reactivity provide a gateway to the highly sensitive world of chemiluminescent diagnostics. Simultaneously, its rigid, planar architecture continues to inspire medicinal chemists in the design of novel therapeutics targeting a range of diseases from cancer to neurodegeneration. This guide serves as a foundational resource for professionals seeking to understand and leverage the power of this remarkable heterocyclic system.
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